molecular formula C20H17FN2O4 B3511282 5-({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE

5-({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE

Cat. No.: B3511282
M. Wt: 368.4 g/mol
InChI Key: DUKICAGSLFYSKR-UHFFFAOYSA-N
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Description

5-({2-[(4-Fluorophenyl)methoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a synthetic organic compound with a complex structure It is characterized by the presence of a fluorophenyl group, a methoxyphenyl group, and a diazinane trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({2-[(4-Fluorophenyl)methoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves multiple steps. One common route includes the following steps:

    Formation of the Fluorophenyl Methoxy Intermediate: This step involves the reaction of 4-fluorophenol with a suitable methoxy reagent under basic conditions to form the 4-fluorophenyl methoxy intermediate.

    Condensation Reaction: The intermediate is then reacted with a benzaldehyde derivative to form the corresponding benzylidene compound.

    Cyclization: The benzylidene compound undergoes cyclization with a diazinane trione precursor under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-({2-[(4-Fluorophenyl)methoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

5-({2-[(4-Fluorophenyl)methoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and polymers.

    Biological Studies: It is used in research to understand its interactions with biological molecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 5-({2-[(4-Fluorophenyl)methoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The fluorophenyl and methoxyphenyl groups allow it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    5-({2-[(4-Fluorophenoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione): Similar structure but with a fluorophenoxy group instead of a fluorophenyl group.

    5-[(E)-({4-[(4-Fluorophenyl)methoxy]phenyl}methylidene)amino]-2-methylbenzonitrile: Contains a benzonitrile group instead of a diazinane trione core.

Uniqueness

The uniqueness of 5-({2-[(4-Fluorophenyl)methoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione lies in its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

5-[[2-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O4/c1-22-18(24)16(19(25)23(2)20(22)26)11-14-5-3-4-6-17(14)27-12-13-7-9-15(21)10-8-13/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUKICAGSLFYSKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=CC=C2OCC3=CC=C(C=C3)F)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE
Reactant of Route 2
Reactant of Route 2
5-({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE
Reactant of Route 3
Reactant of Route 3
5-({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE
Reactant of Route 4
Reactant of Route 4
5-({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE
Reactant of Route 5
Reactant of Route 5
5-({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE
Reactant of Route 6
Reactant of Route 6
5-({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE

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